molecular formula C15H24O B13801037 4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one CAS No. 68459-99-4

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one

Cat. No.: B13801037
CAS No.: 68459-99-4
M. Wt: 220.35 g/mol
InChI Key: BFKQQVWLWQKHFZ-CMDGGOBGSA-N
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Description

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one, also known as β-Ionone, is an organic compound with the molecular formula C₁₄H₂₂O. It is a significant component in the fragrance industry due to its pleasant aroma and is also found in various essential oils. This compound is a derivative of ionone, which is a key intermediate in the biosynthesis of carotenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one typically involves the aldol condensation of citral and acetone. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the catalyst. The reaction mixture is then subjected to distillation to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in the biosynthesis of carotenoids and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. It can act as a ligand for olfactory receptors, triggering a cascade of signaling events that result in the perception of its aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    α-Ionone: Another isomer of ionone with a slightly different structure and aroma profile.

    γ-Ionone: A structural isomer with distinct olfactory properties.

    Dihydro-β-Ionone: A hydrogenated derivative with different chemical and sensory characteristics.

Uniqueness

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one is unique due to its specific structure, which imparts a characteristic aroma that is highly valued in the fragrance industry. Its role as an intermediate in carotenoid biosynthesis also distinguishes it from other similar compounds.

Properties

CAS No.

68459-99-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-4-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

InChI

InChI=1S/C15H24O/c1-11(2)14(16)9-8-13-12(3)7-6-10-15(13,4)5/h7-9,11,13H,6,10H2,1-5H3/b9-8+

InChI Key

BFKQQVWLWQKHFZ-CMDGGOBGSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=O)C(C)C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C(C)C)(C)C

Origin of Product

United States

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